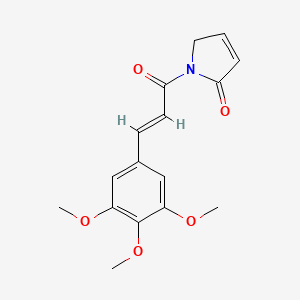
2-Propyloxane-4-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propyloxane-4-thiol is an organic compound with the molecular formula C8H16OS. It is a thiol, which means it contains a sulfur-hydrogen (SH) group. Thiols are known for their distinctive odors and are often used in various chemical reactions due to their reactivity. The compound is used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Propyloxane-4-thiol can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of an alkyl halide with thiourea to form an intermediate isothiouronium salt, which is then hydrolyzed to yield the thiol . Another method involves the reaction of an alkyl halide with sodium hydrosulfide .
Industrial Production Methods: Industrial production of thiols often involves similar nucleophilic substitution reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the toxic nature of some reagents like hydrogen sulfide.
Análisis De Reacciones Químicas
Types of Reactions: 2-Propyloxane-4-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: Thiols can participate in substitution reactions, such as thiol-ene and thiol-yne reactions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Thiol-ene reactions typically require UV light and a radical initiator.
Major Products:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Various thioether products depending on the reactants used.
Aplicaciones Científicas De Investigación
2-Propyloxane-4-thiol has several applications in scientific research:
Chemistry: Used in thiol-ene and thiol-yne click chemistry for synthesizing complex molecules.
Biology: Acts as a reducing agent in biochemical assays.
Medicine: Potential use in drug development due to its reactivity with biological molecules.
Industry: Used in the production of polymers and nanocomposites.
Mecanismo De Acción
The mechanism of action of 2-Propyloxane-4-thiol involves its reactivity with various chemical groups. The SH group can form covalent bonds with other molecules, leading to the formation of new compounds. In biological systems, thiols can interact with proteins and enzymes, affecting their function and activity .
Comparación Con Compuestos Similares
Ethanethiol: Another thiol with a similar SH group but a simpler structure.
Butanethiol: Similar in structure but with a longer carbon chain.
Thiophenol: Contains an SH group attached to a benzene ring
Uniqueness: 2-Propyloxane-4-thiol is unique due to its oxane ring structure, which imparts different chemical properties compared to linear thiols. This ring structure can influence its reactivity and interactions with other molecules, making it valuable in specific applications.
Propiedades
Fórmula molecular |
C8H16OS |
|---|---|
Peso molecular |
160.28 g/mol |
Nombre IUPAC |
2-propyloxane-4-thiol |
InChI |
InChI=1S/C8H16OS/c1-2-3-7-6-8(10)4-5-9-7/h7-8,10H,2-6H2,1H3 |
Clave InChI |
UELREZSJXCBGPL-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CC(CCO1)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






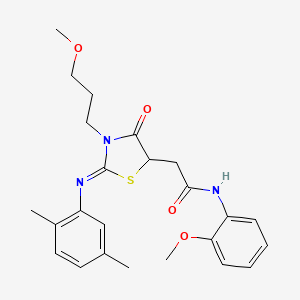
![{3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13066297.png)
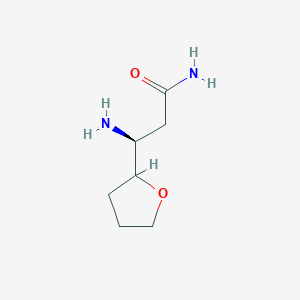
![tert-Butyl4-fluoro-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B13066317.png)
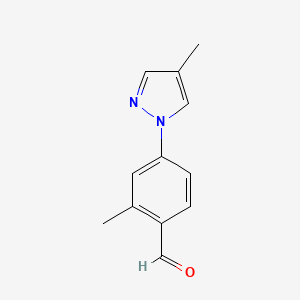
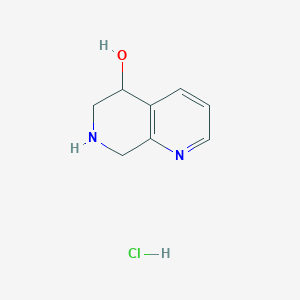
![4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-sulfonyl chloride](/img/structure/B13066350.png)
